2-Nitroestra-1,3,5(10)-triene-3,17beta-diol
Overview
Description
Unfortunately, I couldn’t find a detailed description of “2-Nitroestra-1,3,5(10)-triene-3,17beta-diol”. It seems to be a relatively rare or specific compound1.
Synthesis Analysis
There is a mention of the synthesis of a similar compound, 3-hydroxy-2-nitroestra-1,3,5(10)-trien-17-one2. However, the exact synthesis process for “2-Nitroestra-1,3,5(10)-triene-3,17beta-diol” is not available in the retrieved information.
Molecular Structure Analysis
The molecular structure of a similar compound, 3-hydroxy-2-nitroestra-1,3,5(10)-trien-17-one, has been studied3. It’s an orthorhombic crystal with a molecular formula of C18H21NO43. However, the specific molecular structure of “2-Nitroestra-1,3,5(10)-triene-3,17beta-diol” is not provided in the available information.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-Nitroestra-1,3,5(10)-triene-3,17beta-diol”.Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-hydroxy-2-nitroestra-1,3,5(10)-trien-17-one, have been studied3. However, the specific physical and chemical properties of “2-Nitroestra-1,3,5(10)-triene-3,17beta-diol” are not provided in the available information.Safety And Hazards
I couldn’t find specific safety and hazard information for “2-Nitroestra-1,3,5(10)-triene-3,17beta-diol”. It’s always important to handle chemicals with appropriate safety measures.
Future Directions
The future directions for research or applications of “2-Nitroestra-1,3,5(10)-triene-3,17beta-diol” are not available in the retrieved information.
properties
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-2-nitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19(22)23)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIXIEVQSOLTQI-XSSYPUMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitroestra-1,3,5(10)-triene-3,17beta-diol | |
CAS RN |
6298-51-7 | |
Record name | NSC41844 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC32054 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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